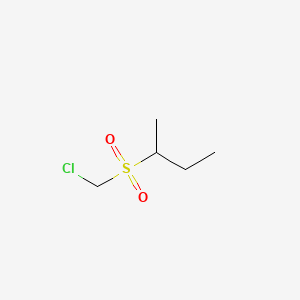
5-Chloro-3-sulfothiophene-2-carboxylic acid
Vue d'ensemble
Description
5-Chloro-3-sulfothiophene-2-carboxylic acid is a chemical compound with the formula C5H3ClO5S2 and a molecular weight of 242.66 . It is used for research purposes .
Synthesis Analysis
The synthesis of 5-chlorothiophene-2-carboxylic acid involves adding n-butyllithium (n-BuLi) to 2-chlorothiophene at a temperature lower than or equal to -30°C, introducing carbon dioxide, terminating the reaction, and collecting the product . This method can effectively prevent difficult separation and low yield caused by excessive chlorination in a conventional method .Molecular Structure Analysis
The molecular structure of 5-Chloro-3-sulfothiophene-2-carboxylic acid is represented by the formula C5H3ClO5S2 .Chemical Reactions Analysis
Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .Physical And Chemical Properties Analysis
5-Chloro-3-sulfothiophene-2-carboxylic acid has a molecular weight of 242.66 . The compound should be stored sealed in a dry place at 2-8°C .Applications De Recherche Scientifique
Synthesis and Reactivity in Organic Chemistry
A study on the synthesis of 2,5-dihydrothiophene-1,1-dioxide-3-carboxylic acid highlights its use in organic synthesis. This compound serves as a precursor to 1,3-butadiene-2-carboxylic acid and shows high conversions to Diels-Alder adducts, indicating its potential in various organic synthesis pathways (Andrade et al., 2003).
Cancer Detection and Imaging
Research into water-soluble near-infrared dyes for cancer detection utilizes compounds like 2-[2-(2-chloro-3-{2-[3,3-dimethyl-5-sulfo-1-(4-sulfo-butyl)-3H-indol-2-yl]-vinyl}-cyclohex-2-enylidene)-ethylidene]-3,3-dimethyl-1-(4-sulfo-butyl)-2,3-dihydro-1H-indole-5-carboxylic acid. These dyes show potential for developing molecular-based beacons for cancer detection, thanks to their improved quantum yield and stability (Pham et al., 2005).
Antiviral Applications
The synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid, shows certain antiviral activities, specifically against tobacco mosaic virus. This implies the potential of thiophene derivatives in developing antiviral agents (Chen et al., 2010).
Bioconjugation and Peptide Labeling
Another study on a near-infrared dye similar to the compound demonstrates its application in bioconjugation. The dye's stability and single carboxylic group allow for selective labeling of peptides, suggesting its use in biochemical and medical research (Pham et al., 2005).
Synthesis of Novel Compounds
The action of sulfur monochloride on certain thiophene derivatives leads to the synthesis of new compounds like thienothiazoles, which have various applications in chemical research and potentially in pharmaceutical development (Abramenko et al., 1979).
Inhibitors for Protein Farnesyltransferase
A study synthesizing 3-(4-chlorophenyl)-4-cyanothiophene-2-carboxylic derivatives shows the potential of these compounds as inhibitors of protein farnesyltransferase, an enzyme relevant in cancer research (Lethu & Dubois, 2011).
Safety And Hazards
The safety data sheet for 5-chlorothiophene-2-carboxylic acid indicates that it causes skin irritation, serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
5-chloro-3-sulfothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO5S2/c6-3-1-2(13(9,10)11)4(12-3)5(7)8/h1H,(H,7,8)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQFMYATYGPWNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1S(=O)(=O)O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651815 | |
| Record name | 5-Chloro-3-sulfothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-sulfothiophene-2-carboxylic acid | |
CAS RN |
187746-94-7 | |
| Record name | 5-Chloro-3-sulfothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-3-sulfo-2-thiophene carboxylic acid mono sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-[(6-Aminopyrimidin-4-yl)amino]propanoic acid](/img/structure/B599435.png)

